molecular formula C10H8F4O3 B2476828 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate CAS No. 238751-63-8

2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate

Cat. No.: B2476828
CAS No.: 238751-63-8
M. Wt: 252.165
InChI Key: YGEVQEXZCKHLCD-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate ( 238751-63-8) is a fluorinated aromatic ester of interest in advanced material science and chemical research. With a molecular formula of C10H8F4O3 and a molecular weight of 252.16 g/mol , this compound combines a 4-hydroxybenzoate core, a structure found in various natural and synthetic bioactive molecules , with a unique 2,2,3,3-tetrafluoropropyl side chain. The incorporation of multiple fluorine atoms is a common strategy in medicinal and agricultural chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The 4-hydroxybenzoate moiety is a key structural feature in parabens, which are widely used as preservatives due to their antimicrobial activity , and is also a central intermediate in microbial catabolic pathways . The specific combination of this aromatic system with a highly fluorinated alkyl chain suggests potential applications in the development of specialty chemicals, such as monomers for fluorine-containing polymers, or as a building block for synthesizing more complex molecules with tailored properties. Researchers might explore its use in creating surfactants, coatings, or liquid crystals that leverage the synergistic effects of the aromatic and fluorinated segments. This product is provided as a high-purity material for laboratory research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-8(16)6-1-3-7(15)4-2-6/h1-4,9,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEVQEXZCKHLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its fluorinated structure enhances the stability and reactivity of derivatives formed during chemical reactions.

Case Study: Synthesis of Fluorinated Aromatic Compounds

A study demonstrated the use of this compound in the regioselective synthesis of fluorinated aromatic compounds via nucleophilic substitution reactions. The compound was reacted with various nucleophiles under controlled conditions to yield products with high selectivity and yield. The effectiveness of this approach was measured using NMR spectroscopy to confirm product formation and purity levels .

Biological Applications

The compound has been investigated for its potential use in biochemical assays due to its antioxidant properties. It may exhibit activity by scavenging free radicals or modulating oxidative stress responses in cells.

Case Study: Antioxidant Activity Assessment

Research focused on evaluating the antioxidant capabilities of this compound in cell culture models. The study utilized various assays (e.g., DPPH radical scavenging assay) to quantify the compound's ability to neutralize reactive oxygen species compared to standard antioxidants. Results indicated that the compound could effectively reduce oxidative stress markers in treated cells .

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials with enhanced thermal and chemical stability.

Case Study: Polymer Additive

A recent study evaluated the use of this compound as an additive in polymer formulations to improve their thermal stability and mechanical properties. The addition of this compound into polyvinyl chloride (PVC) matrices resulted in improved thermal degradation temperatures and reduced volatility of harmful byproducts upon heating .

Comparison Table: Applications Overview

Application AreaSpecific Use CaseKey Findings
Organic SynthesisBuilding block for fluorinated compoundsHigh selectivity and yield in nucleophilic reactions
Biological AssaysAntioxidant activity assessmentEffective reduction of oxidative stress markers
Materials SciencePolymer additive for improved stabilityEnhanced thermal stability in PVC formulations

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

2,2,3,3-Tetrafluoropropyl Acrylate (TFPA)

Structure : CF₂CH₂CH₂OCOCH=CH₂

  • Solubility : TFPA exhibits higher aqueous solubility compared to perfluorinated analogs, a critical factor for pharmaceutical applications .
  • Applications: Used as a monomer in fluoropolymer synthesis. Its improved solubility facilitates biomedical applications, such as drug delivery systems .
  • Thermal Properties : Boiling point ranges between 146–149°C, with a density of 1.254 g/cm³ .

Comparison :

  • The benzoate group in 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate may reduce aqueous solubility compared to TFPA due to the aromatic ring’s hydrophobicity.
  • The absence of a polymerizable acrylate group limits its use in polymer chemistry relative to TFPA.

2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA)

Structure : CF₂CH₂CH₂OCOC(CH₃)=CH₂

  • Polymerization : TFPMA undergoes controlled radical polymerization (RAFT) with chain transfer agents like CPDT and CDTPA, producing low-polydispersity polymers .
  • Thermal Stability: Higher thermal resistance compared to non-fluorinated methacrylates, with a melting point of ~50°C .

Comparison :

  • The 4-hydroxybenzoate moiety in the target compound may impart antioxidant properties, unlike TFPMA’s purely structural role in polymers.
  • TFPMA’s methacrylate group enables covalent bonding in copolymer matrices, a feature absent in the benzoate derivative.

2,2,3,3-Tetrafluoropropyl Tosylate

Structure : CF₂CH₂CH₂OSO₂C₆H₄CH₃

  • Reactivity : The tosyl group (–OSO₂Ar) acts as a superior leaving group, enabling nucleophilic substitution reactions .
  • Applications : Intermediate in synthesizing fluorinated surfactants and pharmaceuticals.

Comparison :

  • The 4-hydroxybenzoate group is less reactive than the tosylate, limiting its utility in synthetic organic chemistry but enhancing stability in formulation.

2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate

Structure : CF₃CH₂OSO₂C₆H₄CH₃

  • Lipophilicity : The shorter trifluoroethyl chain reduces lipophilicity compared to tetrafluoropropyl analogs .
  • Applications : Used in agrochemicals and specialty solvents.

Comparison :

  • The tetrafluoropropyl chain in the target compound likely increases membrane permeability and metabolic stability compared to trifluoroethyl derivatives.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Fluorinated Esters

Compound Molecular Weight Boiling Point (°C) Solubility Key Applications
2,2,3,3-Tetrafluoropropyl acrylate 200.13 146–149 Moderate (aqueous) Polymers, drug delivery
2,2,3,3-Tetrafluoropropyl methacrylate 200.13 N/A Low (organic) RAFT polymerization
2,2,3,3-Tetrafluoropropyl tosylate 318.26 N/A Low (organic) Synthetic intermediate
2,2,2-Trifluoroethyl tosylate 254.23 N/A High (organic) Agrochemicals

Notes:

  • Data gaps (e.g., boiling point for the target compound) highlight areas for further research.
  • Fluorine content correlates with thermal stability and chemical inertness but may reduce biodegradability .

Biological Activity

2,2,3,3-Tetrafluoropropyl 4-hydroxybenzoate is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of 4-hydroxybenzoic acid with a tetrafluoropropyl group. The presence of fluorine atoms can significantly alter the compound's reactivity and biological interactions compared to its non-fluorinated counterparts.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that compounds similar to 4-hydroxybenzoate can inhibit enzymes involved in metabolic pathways. For instance, studies on 4-hydroxybenzoate suggest it acts as a substrate for specific monooxygenases that catalyze hydroxylation reactions .
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals or by modulating oxidative stress responses in cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes involved in metabolic pathways; potential for drug development.
Antioxidant ActivityScavenges free radicals; reduces oxidative stress in various cell types.
Antimicrobial EffectsExhibits inhibitory effects against certain microbial strains; potential for use in biocides.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of similar compounds against Microcystis aeruginosa, demonstrating that modifications in the benzoate structure can enhance inhibitory effects on harmful algal blooms. This suggests potential applications for this compound in environmental management .
  • Enzyme Interaction Studies : The interaction of 4-hydroxybenzoate derivatives with specific enzymes has been explored to understand their metabolic fates and implications in human health. For example, the substrate specificity of hydroxylating enzymes was assessed using various derivatives, indicating that structural modifications can lead to significant changes in enzyme affinity and activity .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of fluorinated benzoates. The introduction of fluorine atoms has been shown to enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Table 2: Comparative Analysis of Biological Activities

CompoundEnzyme InhibitionAntioxidant ActivityAntimicrobial Activity
4-Hydroxybenzoic AcidModerateHighLow
2,2,3,3-Tetrafluoropropyl 4-HBAHighModerateModerate
Non-fluorinated Benzoate DerivativeLowLowHigh

Q & A

Q. What synthetic methodologies are recommended for 2,2,3,3-tetrafluoropropyl 4-hydroxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol under acidic or enzymatic catalysis. Key factors include:
  • Catalyst selection : Use sulfuric acid or lipases (e.g., Candida antarctica lipase B) for ester bond formation .
  • Fluorination agents : Sodium chlorodifluoroacetate can generate difluorocarbene intermediates for introducing fluorine atoms .
  • Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation.
  • Yield optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization using ethanol/water .

Q. How can researchers validate the purity and structural fidelity of synthesized this compound?

  • Methodological Answer :
  • Analytical techniques :
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
  • NMR spectroscopy : Confirm fluorine substitution patterns (¹⁹F NMR) and ester linkage integrity (¹H/¹³C NMR) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 286.1) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Waste disposal : Neutralize acidic by-products before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against microbial targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using fluorometric assays with NADPH depletion monitoring .
  • Minimum inhibitory concentration (MIC) : Determine MIC values against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
  • Structure-activity relationship (SAR) : Compare activity with analogs like ethyl 3-fluoro-4-hydroxybenzoate to identify critical fluorine substitutions .

Q. What advanced techniques resolve contradictions in reported bioactivity data across experimental models?

  • Methodological Answer :
  • Impurity profiling : Use GC-MS to detect trace fluorinated by-products (e.g., tetrafluoropropanol) that may interfere with bioassays .
  • Model standardization : Replicate assays in controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Comparative studies : Cross-validate results using in vitro (cell culture) and in silico (molecular docking) models .

Q. What strategies are effective for studying the compound’s adsorption on indoor surfaces in environmental chemistry?

  • Methodological Answer :
  • Microspectroscopic imaging : Use AFM-IR to map adsorption on silica or polymer surfaces at nanoscale resolution .
  • Reactivity studies : Expose the compound to ozone or NOx in environmental chambers to simulate indoor oxidation pathways .
  • Quantitative analysis : Measure surface concentrations via ToF-SIMS or XPS .

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